1-(o-Tolyl)-1H-pyrazole
Overview
Description
“1-(o-Tolyl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “o-Tolyl” part of the name indicates that a tolyl group, which is a functional group related to toluene, is attached to the pyrazole ring .
Synthesis Analysis
The synthesis of compounds similar to “1-(o-Tolyl)-1H-pyrazole”, such as “o-Tolyl benzonitrile (OTBN)”, often involves Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .Molecular Structure Analysis
The molecular structure of “1-(o-Tolyl)-1H-pyrazole” can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an o-tolyl group attached to it . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving “1-(o-Tolyl)-1H-pyrazole” or similar compounds often involve organometallic catalysts. For instance, the synthesis of “o-Tolyl benzonitrile (OTBN)”, a compound structurally similar to “1-(o-Tolyl)-1H-pyrazole”, involves reactions such as Suzuki, Negishi, and Kumada reactions .Scientific Research Applications
Bioactive Properties and Applications
1-(o-Tolyl)-1H-pyrazole and its derivatives demonstrate a range of bioactive properties. These properties include hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities (Ş. Küçükgüzel & Sevil Şenkardeş, 2015). These diverse biological activities highlight the potential of 1-(o-Tolyl)-1H-pyrazole derivatives in the development of new pharmaceuticals and therapeutic agents.
Structural and Conformational Analysis
Detailed structural analysis of various pyrazole derivatives, including those with o-Tolyl groups, has been conducted to understand their physical and chemical properties. For instance, studies on 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile and related compounds have revealed insights into their molecular conformations and interactions (H. Abdel‐Aziz et al., 2012). These findings are crucial for the design and synthesis of pyrazole-based compounds with desired pharmacological properties.
Corrosion Inhibition
Pyrazoline derivatives, closely related to 1-(o-Tolyl)-1H-pyrazole, have been investigated as corrosion inhibitors for mild steel in acidic media. This research is significant in the field of industrial materials, where corrosion resistance is a critical factor. The effectiveness of these compounds in protecting metal surfaces from corrosion has been substantiated through a combination of experimental and theoretical methods (H. Lgaz et al., 2018).
Synthesis and Characterization
Advances in the synthesis and characterization of pyrazole derivatives, including those with o-Tolyl groups, have been made. Techniques like X-ray crystallography, NMR spectroscopy, and quantum chemical computational methods have been employed to characterize compounds such as 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole (Ersin Inkaya et al., 2012). These studies provide vital information on the molecular structure and properties of pyrazole derivatives, aiding in the development of new applications.
DNA Binding and Anticancer Activity
Pyrazole derivatives have been studied for their ability to bind to DNA and exhibit anticancer activity. Research has focused on understanding how these compounds interact with biological macromolecules and their potential efficacy as anticancer agents (Joseph Va et al., 2013). This area of research is particularly promising for the development of new therapeutic strategies against various types of cancer.
properties
IUPAC Name |
1-(2-methylphenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-5-2-3-6-10(9)12-8-4-7-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJOICPYOFJUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517077 | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-Tolyl)-1H-pyrazole | |
CAS RN |
20157-44-2 | |
Record name | 1-(2-Methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.